[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine
Description
Chemical Structure: This compound is a morpholine derivative featuring a chiral (2S,3S) configuration, an ethyl group at the 4-position, and a 1-methylimidazol-2-yl substituent at the 3-position of the morpholine ring.
Properties
IUPAC Name |
[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-15-6-7-16-9(8-12)10(15)11-13-4-5-14(11)2/h4-5,9-10H,3,6-8,12H2,1-2H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBREXSZSGLXRL-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=NC=CN2C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=NC=CN2C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Methylimidazole Moiety: The methylimidazole group is attached through a nucleophilic substitution reaction, where 1-methylimidazole reacts with an appropriate leaving group on the morpholine ring, such as a tosylate or mesylate.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions, often facilitated by catalysts like copper or palladium.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
Biologically, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, the compound shows potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The morpholine ring can interact with biological membranes, affecting cell signaling pathways. The compound’s overall structure allows it to fit into active sites of enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Analysis of Structural Variations
Heterocyclic Substituents
- Imidazole vs. Pyrazole : Replacement of the imidazole ring (two adjacent nitrogen atoms) with pyrazole (nitrogens at positions 1 and 2) reduces basicity but retains hydrogen-bonding capacity. Pyrazole derivatives (e.g., ) may exhibit altered target selectivity compared to imidazole-containing analogs .
Ring Systems
- Morpholine vs. Pyrrolidine : Morpholine’s oxygen atom improves solubility, while pyrrolidine (in ) offers conformational rigidity.
Functional Groups
Physicochemical and Pharmacokinetic Trends
Biological Activity
[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on available research findings.
- Molecular Formula : C18H22N6O2
- Molecular Weight : 354.4 g/mol
- CAS Number : 2223510-31-2
Anticancer Activity
Research indicates that derivatives of morpholine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain morpholine derivatives can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells through cell cycle arrest and induction of apoptotic pathways .
The mechanisms by which these compounds exert their anticancer effects often involve:
- Cell Cycle Arrest : Compounds can halt the cell cycle at specific checkpoints, preventing proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Inhibition of Metastasis : Some morpholine derivatives have been shown to inhibit the migratory capabilities of cancer cells .
Study 1: Antitumor Activity Evaluation
A study evaluated a series of morpholine-based compounds for their antitumor activity using the MTT assay. The results indicated that several compounds significantly inhibited cell proliferation in MCF-7 and A549 cells. Notably, compound 23 exhibited the highest inhibitory effect with an IC50 value lower than 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 23 | MCF-7 | <10 |
| 23 | A549 | <10 |
| 24 | SW480 | 15 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of a morpholine derivative similar to this compound. The study revealed that the compound induced G2/M phase arrest and apoptosis in A549 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Pharmacological Applications
The compound has been explored for various pharmacological applications beyond oncology:
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Preliminary research indicates possible neuroprotective effects, which may be beneficial in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
